Product packaging for Zephyranthine(Cat. No.:CAS No. 2030-55-9)

Zephyranthine

Cat. No.: B1682422
CAS No.: 2030-55-9
M. Wt: 289.33 g/mol
InChI Key: VJILFEGOWCJNIK-MGRBZGILSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Zephyranthine is a naturally occurring alkaloid belonging to the lycorine-type subclass of Amaryllidaceae alkaloids . These alkaloids are renowned for their diverse and promising biological activities, attracting significant interest in medicinal chemistry research. A notable scientific achievement is the development of a short, enantioselective, gram-scale total synthesis of (-)-zephyranthine, which features a catalytic Michael/Michael cascade reaction to construct a key pentasubstituted cyclohexane intermediate with three contiguous stereogenic centers . This synthesis has made the compound more accessible for investigative studies. Preliminary research on Amaryllidaceae alkaloids isolated from Hymenocallis littoralis , including this compound, has shown weak anti-SARS-CoV-2 activity at non-cytotoxic concentrations, suggesting a potential area for further exploration . Like other lycorine-type alkaloids, its core structure is a tetracyclic framework which presents a challenging synthetic target and is considered crucial for its biological activity . Researchers value this compound as a high-purity standard for phytochemical studies and as a lead compound for investigating mechanisms of action against viruses and in oncology research. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19NO4 B1682422 Zephyranthine CAS No. 2030-55-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2030-55-9

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

(1S,15R,17R,18S,19R)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9-triene-17,18-diol

InChI

InChI=1S/C16H19NO4/c18-11-3-8-1-2-17-6-9-4-12-13(21-7-20-12)5-10(9)14(15(8)17)16(11)19/h4-5,8,11,14-16,18-19H,1-3,6-7H2/t8-,11-,14+,15-,16-/m1/s1

InChI Key

VJILFEGOWCJNIK-MGRBZGILSA-N

SMILES

C1CN2CC3=CC4=C(C=C3C5C2C1CC(C5O)O)OCO4

Isomeric SMILES

C1CN2CC3=CC4=C(C=C3[C@H]5[C@H]2[C@H]1C[C@H]([C@H]5O)O)OCO4

Canonical SMILES

C1CN2CC3=CC4=C(C=C3C5C2C1CC(C5O)O)OCO4

Appearance

Solid powder

Pictograms

Acute Toxic

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Zephyranthine.

Origin of Product

United States

Phytochemical Isolation and Advanced Analytical Characterization of Zephyranthine

Strategies for Extraction and Isolation from Zephyranthes Species

Zephyranthine is an alkaloid that has been isolated from plants belonging to the Zephyranthes genus, particularly Zephyranthes candida researchgate.netlongdom.org. The initial step in obtaining phytochemicals from plant materials involves various extraction procedures. Common methods include maceration, percolation, Soxhlet extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE) nih.govoleumdietetica.eschemmethod.comresearchgate.net. These techniques aim to retrieve bioactive molecules from the plant matrix, with the choice of method often depending on the nature of the plant material, the solvent used, pH, temperature, and solvent-to-sample ratio oleumdietetica.eschemmethod.com.

For alkaloids, extraction often involves acid-base conditions to separate them from other plant constituents nih.govresearchgate.net. Following extraction, a series of purification steps are necessary to obtain pure compounds. Chromatographic techniques are extensively utilized for this purpose, including column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) nih.govoleumdietetica.esresearchgate.netnih.govresearchgate.net. Early studies on Zephyranthes candida successfully isolated this compound, alongside other alkaloids such as lycorine (B1675740), tazettine, nerinine, and haemanthidine (B1194808) researchgate.net. The isolation of this compound as a new alkaloid was reported with specific physical constants, including melting point, optical rotation, infrared (IR) and ultraviolet (UV) spectral data, and pKa' researchgate.net.

Table 1: Physical Constants of this compound

PropertyValueReference
Molecular FormulaC₁₆H₁₉NO₄ researchgate.netru.ac.za
Molecular Mass289.33 ru.ac.za
Melting Point201-202°C (decomp.) researchgate.net
Optical Rotation[α]D²⁴ -43.17° (c=0.47, CHCl₃) researchgate.net
IR νmax (KBr)3470 cm⁻¹ (-OH), 1040, 945 cm⁻¹ (methylenedioxy group) researchgate.net
UV λmax (EtOH)291 mμ (log ε 3.71) researchgate.net
pKa'9.20 (in water) researchgate.net

Spectroscopic and Chromatographic Techniques for Structural Elucidation (e.g., HRESIMS, NMR, CD)

The structural elucidation of this compound and other Amaryllidaceae alkaloids relies heavily on a combination of advanced spectroscopic and chromatographic techniques. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a crucial tool for determining the precise molecular formula of isolated compounds researchgate.netresearchgate.netnih.gov.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, provides detailed information about the connectivity and spatial arrangement of atoms within the molecule researchgate.netresearchgate.netnih.govrsc.orgresearchgate.netconicet.gov.ard-nb.infoclariant.comd-nb.inforesearchgate.netresearchgate.net. Key NMR experiments for structural elucidation include:

¹H NMR: Provides information on proton environments and their coupling patterns rsc.orgconicet.gov.ar.

¹³C NMR: Reveals the carbon skeleton and different carbon environments rsc.orgconicet.gov.ar.

DEPT (Distortionless Enhancement by Polarization Transfer): Helps in classifying carbon atoms (CH₃, CH₂, CH, quaternary) researchgate.net.

HSQC (Heteronuclear Single Quantum Coherence): Correlates ¹H and ¹³C signals directly bonded to each other researchgate.netconicet.gov.ar.

¹H¹H COSY (Correlation Spectroscopy): Identifies coupled protons within a spin system researchgate.netconicet.gov.ar.

HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range ¹H-¹³C correlations, aiding in identifying quaternary carbons and establishing connectivity across multiple bonds researchgate.netconicet.gov.ar.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information on spatial proximity of protons, crucial for determining relative configurations researchgate.netconicet.gov.ar.

Circular Dichroism (CD) spectroscopy is employed to determine the absolute configuration of chiral molecules like this compound researchgate.netresearchgate.netnih.govresearchgate.netd-nb.inforesearchgate.netresearchgate.net. Additionally, optical rotation measurements are used to characterize the chirality of isolated compounds rsc.org. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is also routinely used for accurate mass determination rsc.org. Single-crystal X-ray diffraction analysis can definitively establish absolute configurations when suitable crystals are obtained researchgate.netconicet.gov.ar.

In recent years, computational techniques, such as Density Functional Theory (DFT) calculations and computer-assisted structure elucidation (CASE-3D), have become powerful complementary tools to support and validate spectroscopic data, reducing the likelihood of misassignments and aiding in the determination of both planar and absolute structures researchgate.netresearchgate.net.

Table 2: Common Spectroscopic and Chromatographic Techniques for Structural Elucidation of this compound

TechniquePurpose
HRESIMS (High-Resolution ESI-MS)Determination of precise molecular formula and molecular mass.
NMR (¹H, ¹³C, 2D: COSY, HSQC, HMBC, ROESY)Elucidation of molecular structure, connectivity, and relative stereochemistry.
CD (Circular Dichroism)Determination of absolute configuration.
Optical RotationCharacterization of chiral properties.
X-ray DiffractionDefinitive determination of absolute configuration (if suitable crystals are available).
DFT Calculations / CASE-3DComputational support for NMR data assignment, and determination of relative and absolute configurations.

Advanced Bioanalytical Methodologies for this compound Quantification in Biological Matrices

The accurate quantification of pharmaceutical compounds, including alkaloids like this compound, in complex biological matrices is essential for various research and development stages, such as pharmacokinetic studies researchgate.net. Biological matrices such as blood, plasma, serum, urine, and tissue samples present challenges due to their inherent complexity and the presence of interfering substances nih.govijpsjournal.comslideshare.net.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a leading analytical tool for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity, specificity, and suitability for high-throughput analysis researchgate.netnih.govnovabioassays.comveedalifesciences.com. This technique combines the separation power of liquid chromatography with the precise detection and identification capabilities of tandem mass spectrometry perkinelmer.com.

LC-MS/MS systems are utilized across various fields, including clinical diagnostics for biomarker measurement, forensic analysis for identifying and quantifying drugs of abuse, and environmental and food analysis for contaminants perkinelmer.com. A significant advantage of LC-MS/MS is its ability to simultaneously measure multiple analytes within a single sample, providing high resolution and reliable results nih.govmdpi.com. Despite its advantages, LC-MS/MS method development can be complex and time-consuming, often requiring highly trained personnel iapchem.org. Challenges also include potential interferences from background peptides and proteins in biological matrices, which can affect accuracy veedalifesciences.com.

High-Performance Liquid Chromatography (HPLC) is a widely adopted analytical technique for the quantitative determination of compounds in biological matrices such as blood, serum, plasma, and urine researchgate.netijpsjournal.comomicsonline.org. HPLC offers a flexible and reliable method for identifying and quantifying low concentrations of analytes ijpsjournal.com.

HPLC systems, often coupled with detectors like the Diode Array Detector (DAD), are used for both identification and quantification mdpi.com. HPLC-DAD is recognized for being relatively simpler to perform and more cost-effective compared to LC-MS techniques mdpi.com. The development and validation of HPLC methods for biological matrices involve rigorous assessment of several analytical parameters, including linearity, precision, accuracy, selectivity, recovery, and matrix effect, to ensure the reliability of the quantitative data mdpi.comd-nb.info.

Immunoassay techniques are biochemical methods that leverage the specific binding reaction between antigens and antibodies to detect or quantify target molecules nih.govabyntek.comquanterix.com. These methods are valued for their rapidity, ease of use, and sensitivity nih.gov. While specific immunoassays for this compound are not widely detailed in the provided search results, these techniques are broadly applicable to the detection and screening of various alkaloids, particularly toxic ones, in plant-derived medicines and other matrices nih.govmdpi.com.

Common immunoassay formats include Enzyme-Linked Immunosorbent Assay (ELISA) and lateral flow immunoassay (LFIA) quanterix.commdpi.com. ELISA is a frequently used quantitative immunoassay that employs microplates to immobilize a target antigen or antibody, facilitating the binding and measurement of an emitted signal quanterix.com. Immunoassays can be direct or indirect, depending on whether the primary antibody is directly labeled or if a secondary labeled antibody is required for detection quanterix.com. These methods offer a valuable alternative for rapid screening, especially when instrumental methods relying on expensive equipment and specialized personnel are not feasible mdpi.com.

Effective sample preparation is a critical prerequisite for the accurate and reliable quantification of analytes in complex biological matrices slideshare.netdrawellanalytical.com. The primary goals of sample preparation are to remove interfering matrix components, concentrate the analyte of interest, and render the sample compatible with the chosen detection method slideshare.netdrawellanalytical.com.

Several techniques are commonly employed for this purpose:

Protein Precipitation (PPT): This is a widely used and straightforward method for high-protein matrices like plasma and serum. It involves adding a precipitating agent (e.g., organic solvent, acid, or salt) to denature and precipitate proteins, thereby simplifying the sample matrix nih.govdrawellanalytical.com.

Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte between two immiscible liquid phases. This technique is effective in separating the analyte from the sample matrix, thus minimizing potential interferences slideshare.netomicsonline.orgdrawellanalytical.com.

Solid-Phase Extraction (SPE): SPE is a chromatographic technique that selectively retains analytes or interferences on a solid stationary phase, allowing for their separation from the sample matrix slideshare.netomicsonline.orgdrawellanalytical.com.

Solid-Phase Microextraction (SPME): SPME is a solvent-less extraction procedure where a coated fiber is exposed to the sample (liquid or headspace) to extract analytes. It offers advantages in reducing solvent use, analysis costs, and preparation time, and can minimize matrix effects by sampling the headspace above complex samples sigmaaldrich.com.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe): This is a novel sample preparation technique particularly useful for samples with high aqueous content. It aims to increase recoveries of target compounds and minimize interferences through a combination of salting out and dispersive SPE clean-up steps researchgate.net.

Filtration and Dilution: Simple filtration can remove particulates, while dilution can reduce matrix effects or bring analyte concentrations within the detectable range drawellanalytical.com.

The selection of an appropriate sample preparation technique depends on factors such as the analyte's properties, the composition of the biological matrix, and the specific analytical objectives drawellanalytical.com. Often, a combination of these methods is utilized to achieve optimal bioanalytical performance and ensure accurate quantification nih.gov.

Table 3: Key Sample Preparation Techniques for Biological Matrices

TechniqueDescriptionAdvantages
Protein Precipitation (PPT)Addition of precipitating agents (solvents, acids, salts) to denature and remove proteins.Simplicity, speed, low cost, suitable for high-protein matrices.
Liquid-Liquid Extraction (LLE)Partitioning of analytes between two immiscible liquid phases.Effective for separating analytes from complex matrices, minimizes interferences.
Solid-Phase Extraction (SPE)Selective retention of analytes/interferences on a solid sorbent.Good for cleanup and concentration, versatile.
Solid-Phase Microextraction (SPME)Solvent-less extraction using a coated fiber exposed to sample or headspace.Reduced solvent use, lower cost, faster, minimizes matrix effects.
QuEChERSQuick, Easy, Cheap, Effective, Rugged, Safe method involving salting out and dispersive SPE.High recoveries, minimizes interferences, suitable for aqueous samples.
FiltrationPhysical removal of particulates from the sample.Simple, prevents column clogging.
DilutionReducing the concentration of the sample by adding a solvent.Reduces matrix effects, brings analyte concentration into quantifiable range.

Biosynthetic Pathways and Regulation of Zephyranthine

Precursor Incorporation and Key Enzymatic Steps Leading to Zephyranthine

The biosynthesis of this compound, classified as a norbelladine-type Amaryllidaceae alkaloid, follows the general pathway outlined above plantaedb.com. The initial steps involve the conversion of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) mdpi.com. Trans-cinnamic acid is then hydroxylated to p-coumaric acid by cinnamate (B1238496) 4-hydroxylase (C4H), a cytochrome P450 enzyme mdpi.com. Concurrently, L-tyrosine is decarboxylated into tyramine (B21549) by tyrosine decarboxylase (TYDC) oup.com.

The critical step in the formation of the core norbelladine (B1215549) skeleton involves the condensation of tyramine and 3,4-DHBA. This reaction is catalyzed by norbelladine synthase (NBS) and/or noroxomaritidine reductase (NR) oup.commdpi.com. Following the formation of norbelladine, it undergoes methylation to produce 4'-O-methylnorbelladine nih.gov. While the specific enzymatic steps directly leading to this compound from 4'-O-methylnorbelladine are not as extensively detailed in current literature, the broader Amaryllidaceae alkaloid biosynthesis pathway indicates that further structural diversification, including the formation of different alkaloid types like lycorine (B1675740), galanthamine, and crinine, occurs through intramolecular oxidative coupling reactions, often mediated by cytochrome P450 enzymes, particularly those from the CYP96T family researchgate.netrsc.org. This compound is often found alongside and structurally related to lycorine-type alkaloids, suggesting it arises from a common branch point or a closely related pathway within the norbelladine-derived alkaloids vliz.beresearchgate.net.

Key precursors and intermediates in Amaryllidaceae alkaloid biosynthesis:

Precursor/IntermediateRole in Pathway
L-PhenylalanineInitial amino acid precursor
L-TyrosineInitial amino acid precursor
3,4-DihydroxybenzaldehydeCondensation partner
TyramineCondensation partner
NorbelladineCore intermediate, formed by condensation
4'-O-MethylnorbelladineMethylated derivative of norbelladine

Genetic and Molecular Aspects of this compound Biosynthesis

Significant progress has been made in identifying the genetic and molecular components underpinning Amaryllidaceae alkaloid biosynthesis. Transcriptomic approaches have been instrumental in uncovering molecular players, including enzymes from the shikimate and phenylpropanoid pathways, which are foundational to the production of the initial precursors researchgate.net.

Specific enzymes and their encoding genes have been identified:

Phenylalanine ammonia-lyase (PAL): Multiple PAL gene transcripts have been characterized across various Amaryllidaceae species, highlighting their role in converting L-phenylalanine to trans-cinnamic acid mdpi.com.

Cinnamate 4-hydroxylase (C4H): Transcripts encoding C4H, responsible for hydroxylating trans-cinnamic acid to p-coumaric acid, have also been reported in several Amaryllidaceae species mdpi.com.

Norbelladine Synthase (NBS) and Noroxomaritidine Reductase (NR): These enzymes are crucial for the formation of norbelladine. Studies on species such as Narcissus spp., Leucojum aestivum, and Narcissus papyraceus have led to the cloning and characterization of orthologous NBS enzymes, demonstrating their catalytic activity in the condensation of tyramine and 3,4-DHBA via a Mannich reaction researchgate.netoup.com.

O-methyltransferases (OMTs): Enzymes like N4OMT from Lycoris longituba, involved in methylation steps such as the conversion of norbelladine to 4'-O-methylnorbelladine, have been found to be localized in the cytoplasm oup.com. Similarly, NBS and NR enzymes in Leucojum aestivum and Narcissus papyraceus are localized in both the cytoplasm and nucleus oup.com.

While the precise genes and enzymes directly responsible for the later, specific steps leading to this compound are still under investigation, the identification of these upstream pathway components provides a foundation for understanding the genetic regulation of Amaryllidaceae alkaloid production.

Key enzymes and their roles in Amaryllidaceae alkaloid biosynthesis:

Enzyme NameAbbreviationCatalyzed ReactionLocalization (where known)
Phenylalanine Ammonia-LyasePALL-Phenylalanine → trans-Cinnamic AcidNot specified
Cinnamate 4-HydroxylaseC4Htrans-Cinnamic Acid → p-Coumaric AcidNot specified
Tyrosine DecarboxylaseTYDCL-Tyrosine → TyramineNot specified
Norbelladine SynthaseNBSTyramine + 3,4-Dihydroxybenzaldehyde → NorbelladineCytoplasm, Nucleus oup.com
Noroxomaritidine ReductaseNRTyramine + 3,4-Dihydroxybenzaldehyde → Norbelladine (reduction)Cytoplasm, Nucleus oup.com
4'-O-MethyltransferaseN4OMTNorbelladine → 4'-O-MethylnorbelladineCytoplasm oup.com

Chemodiversity within the Amaryllidaceae Alkaloid Family and this compound's Position

The Amaryllidaceae family is renowned for its remarkable chemodiversity, producing over 600 structurally distinct alkaloids from approximately 350 species sci-hub.se. This rich array of compounds serves as a distinctive chemotaxonomic feature of the subfamily Amaryllidoideae sci-hub.se.

The highest degree of chemodiversity within this family is observed among the initial skeleton types that emerge from the phenol (B47542) oxidative coupling of 4'-O-methylnorbelladine sci-hub.se. Major structural classes derived from this central intermediate include lycorine-type, haemanthamine-type, crinine-type, and galanthamine-type alkaloids researchgate.netsci-hub.se.

This compound is specifically classified as a norbelladine-type Amaryllidaceae alkaloid plantaedb.com. It is frequently found in conjunction with and shares structural similarities with lycorine-type alkaloids, indicating its placement within this broad group of norbelladine-derived compounds vliz.beresearchgate.net. Furthermore, this compound has been identified as an optical antipode of thrianthine, highlighting the stereochemical complexity and variations present within this alkaloid family sci-hub.se. Its presence contributes to the extensive chemical landscape of Amaryllidaceae alkaloids, showcasing the diverse modifications that can occur from the foundational norbelladine scaffold.

Total Synthesis and Synthetic Methodologies for Zephyranthine

Strategic Approaches to the Zephyranthine Tetracyclic Skeleton Construction

The construction of the complex tetracyclic skeleton of this compound presents a considerable synthetic challenge. Researchers have devised various strategic approaches to assemble this core structure efficiently. One notable strategy involves the integration of functional group manipulation into the ring system construction, leading to highly efficient syntheses. rsc.org

Another critical step in some synthetic designs is the regioselective construction of a double bond in the C ring of the this compound structure. rsc.orgresearchgate.netrsc.org This step can be achieved through kinetically or thermodynamically controlled pathways, offering flexibility in the synthetic route. rsc.org

Enantioselective Synthesis of this compound and its Stereochemical Control

The enantioselective synthesis of natural products like this compound is crucial for obtaining compounds with specific biological activities. Efforts in this area have focused on achieving high enantiomeric purity and precise stereochemical control over the multiple chiral centers present in this compound. rsc.orgnih.govmdpi.com

A key method for establishing the stereochemistry in this compound synthesis involves a catalytic asymmetric double Michael addition. rsc.orgresearchgate.netrsc.orgnih.gov This cascade reaction is instrumental in the asymmetric synthesis of a penta-substituted cyclohexane (B81311) intermediate, which features three contiguous stereogenic centers, forming the C ring of the alkaloid. rsc.orgresearchgate.netrsc.orgnih.gov This step has been reported to yield highly enantioselective products, with one intermediate achieving 90% enantiomeric excess (ee) and >20:1 diastereoselectivity. encyclopedia.pub

Furthermore, Sharpless asymmetric dihydroxylation plays a significant role in the enantioselective synthesis of this compound, particularly in the final stages. rsc.orgresearchgate.netrsc.orgmdpi.com This reaction introduces chiral vicinal diol moieties, which are critical for the correct stereochemistry of the natural product. nih.govmdpi.comencyclopedia.pubresearchgate.net For instance, the final step of one enantioselective synthesis achieved a 67% yield with a 7.2:1 diastereoselectivity ratio using Sharpless asymmetric dihydroxylation with AD-mix-β. mdpi.comencyclopedia.pub

The strategic integration of functional group manipulation throughout the synthesis is vital for achieving the desired stereochemical outcomes. rsc.orgnih.gov

Table 1: Key Stereochemical Control Steps in this compound Synthesis

Synthetic StepOutcomeReference
Catalytic Asymmetric Double Michael AdditionAsymmetric synthesis of penta-substituted cyclohexane with three contiguous stereogenic centers; up to 90% ee, >20:1 dr. encyclopedia.pub rsc.orgresearchgate.netrsc.orgnih.govencyclopedia.pub
Sharpless Asymmetric DihydroxylationIntroduction of chiral vicinal diols; 67% yield, 7.2:1 dr in final step. mdpi.comencyclopedia.pub rsc.orgresearchgate.netrsc.orgnih.govmdpi.comencyclopedia.pubresearchgate.net

Gram-Scale Synthesis Protocols and Efficiency Considerations

The development of gram-scale synthesis protocols is essential for the practical application and further study of natural products like this compound. An efficient and practical approach for the gram-scale total synthesis of (−)-zephyranthine has been reported. rsc.orgrsc.orgnih.govomicsdi.org

Development of Synthetic Routes for this compound Analogues and Derivatives

The synthetic methodologies developed for this compound are often flexible and can be adapted for the preparation of its analogues and other related Amaryllidaceae alkaloids. The concise and efficient routes established for this compound pave a potential path to a variety of cyclohexylamine-fused tricyclic or polycyclic alkaloids. rsc.orgresearchgate.netrsc.org

For instance, the synthesis of this compound can provide a formal synthesis route for other lycorine-type alkaloids, such as lycorine (B1675740), dihydrolycorine, and α-dihydrocaranine. rsc.org Additionally, related chemistry has been applied to synthesize (±)-epi-zephyranthine, an azapolycycle possessing the galanthan (B1235950) skeleton, which is structurally related to this compound. nih.gov This demonstrates the versatility of these synthetic strategies in accessing a broader range of complex natural products and their derivatives.

Preclinical Biological Activities of Zephyranthine: in Vitro and Animal Model Investigations

Enzyme Inhibition Studies of Zephyranthine

Enzyme inhibition studies are crucial for understanding the potential therapeutic mechanisms of a compound. This compound has been investigated for its effects on several key enzymes.

Acetylcholinesterase (AChE) Inhibitory Activity

Acetylcholinesterase (AChE) is an enzyme primarily responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease. While other alkaloids from Zephyranthes species, such as zephyranines A, G, and H, have demonstrated moderate AChE inhibitory activities with IC₅₀ values ranging from 8.2 to 39.0 μM, specific inhibitory data (IC₅₀) for this compound (C₁₆H₁₉NO₄) against AChE are not explicitly detailed in the currently available literature uni.lu. Research on Amaryllidaceae alkaloids, in general, highlights their potential as cholinesterase inhibitors for Alzheimer's disease research nih.gov.

Butyrylcholinesterase (BuChE) Inhibitory Activity

Butyrylcholinesterase (BuChE) is another cholinesterase enzyme that plays a role in cholinergic function. Some studies have broadly mentioned the butyrylcholinesterase inhibitory activity of this compound nih.gov. However, specific quantitative data, such as IC₅₀ values for this compound (C₁₆H₁₉NO₄) against BuChE, are not explicitly provided in the current research findings.

Prolyl Oligopeptidase (POP) Inhibitory Activity

Prolyl oligopeptidase (POP) is a cytosolic serine protease involved in the degradation of small peptides, and its inhibition has been investigated in the context of neurodegenerative diseases. This compound has been identified as an active inhibitor of POP. In a study evaluating POP inhibition, this compound exhibited an IC₅₀ value of 142 ± 10 µM. This activity was comparable to that of the standard compound berberine, which had an IC₅₀ of 142 ± 21 µM in the same assay. Homolycorine, another alkaloid, also showed POP inhibitory activity with an IC₅₀ of 173 ± 41 µM nih.gov.

Table 1: Prolyl Oligopeptidase (POP) Inhibitory Activity

CompoundIC₅₀ (µM) ± Standard DeviationReference Standard (IC₅₀)
This compound142 ± 10Berberine (142 ± 21 µM)
Homolycorine173 ± 41Berberine (142 ± 21 µM)

Anti-inflammatory Properties in Preclinical Models

Inflammation is a complex biological response, and natural compounds are often explored for their anti-inflammatory potential. While various alkaloids from Zephyranthes candida, such as zephyranine B, haemanthamine, and haemanthidine (B1194808), have demonstrated potent anti-inflammatory activity by inhibiting LPS-induced nitric oxide (NO) production in RAW264.7 mouse macrophages with IC₅₀ values in the micromolar range (e.g., 21.3 μM for zephyranine B) uni.lu, direct and specific data detailing the anti-inflammatory properties of this compound (C₁₆H₁₉NO₄) with corresponding IC₅₀ values in preclinical models are not explicitly available in the reviewed literature.

Antiproliferative and Anticancer Activities in Preclinical Settings

The antiproliferative and anticancer activities of natural compounds are a significant area of preclinical research. Amaryllidaceae alkaloids, as a class, have been extensively screened for their antiproliferative effects.

In Vitro Cell-Based Assays for Antiproliferative Potential

In vitro cell-based assays are commonly used to assess the antiproliferative potential of compounds against various cancer cell lines. While this compound has been identified as a constituent in plants known for their cytotoxic activities, and other Amaryllidaceae alkaloids like lycorine (B1675740), haemantamine, and pancratistatin (B116903) have been widely studied for their antiproliferative effects, specific research findings providing IC₅₀ values for this compound (C₁₆H₁₉NO₄) against a panel of human cancer cell lines are not explicitly detailed in the current search results.

Evaluation in Animal Models of Cancer

Research into the antitumor potential of this compound in animal models is an area of ongoing investigation. This compound, along with other macrolide isoquinoline (B145761) alkaloids, has demonstrated cytostatic activity and the ability to inhibit the growth of cervical carcinoma cells in low concentrations in in vitro settings. mitoproteome.org More specifically, this compound has been reported to exhibit in vivo antitumor activity and is considered a potentially useful therapy against acute promyelocytic leukemia. bidd.group However, detailed findings regarding the specific animal models, dosages, and observed outcomes for this compound in these in vivo cancer studies are not extensively detailed in the available literature snippets. Broader studies on Amaryllidaceae alkaloids, from which this compound is derived, have shown varying degrees of antiproliferative effects against a range of human cancer cell lines. uni.lu

Antiviral Activities in Preclinical Models

This compound has been evaluated for its antiviral properties in various preclinical models, demonstrating activity against both human and plant viruses.

Activity against Specific Viral Targets (e.g., SARS-CoV-2) in In Vitro Models

In the context of human viral targets, this compound has been investigated for its activity against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19. Studies conducted in in vitro models have indicated that this compound, alongside other Amaryllidaceae alkaloids such as 6α-hydroxyhippeastidine, 6β-hydroxyhippeastidine, 2-epi-lycorine, and ungeremine, displayed weak anti-SARS-CoV-2 activity. nih.govru.ac.zabidd.groupplantaedb.comunivr.itnih.gov While its activity was noted, specific inhibitory concentrations (e.g., IC50 or EC50 values) for isolated this compound against SARS-CoV-2 were not prominently reported as highly potent in the reviewed preclinical in vitro studies. nih.gov

Activity against Plant Viruses (e.g., Tobacco Mosaic Virus) in Preclinical Systems

This compound has also shown promise in combating plant viruses. In preclinical systems, this compound has been found to exhibit a moderate protective effect against the Tobacco Mosaic Virus (TMV). ru.ac.zawikidata.org This activity was observed through conventional half-leaf methods and further analyzed via techniques such as Western blot and RT-PCR, indicating its potential in plant disease management. ru.ac.za

Neuroprotective Potential in Preclinical Contexts

The neuroprotective capabilities of this compound have been explored in various preclinical settings, focusing on its role in mitigating neuronal damage and dysfunction. This compound has been investigated in both cellular and animal models of neurodegenerative diseases. scitoys.com

One notable in vitro finding highlights this compound's moderate inhibitory activity against prolyl oligopeptidase (POP), an enzyme implicated in neurodegenerative disorders like Alzheimer's disease. This compound demonstrated a POP inhibition with an IC50 value of 142 ± 10 µM. wikipedia.orgnih.gov This suggests a potential mechanism through which this compound could exert neuroprotective effects by modulating enzyme activity relevant to neurological health. While the genus Zephyranthes and its alkaloidal fractions have shown neuroprotective effects in murine Alzheimer's models, improving learning, spatial memory, and reducing tauopathy and astrogliosis, specific detailed data for isolated this compound in animal models of neuroprotection were not explicitly provided in the available snippets. uni.luinvivochem.cn

Structure Activity Relationship Sar Studies of Zephyranthine and Its Derivatives

Identification of Key Structural Features for Biological Activity

Zephyranthine is classified as a lycorine-type Amaryllidaceae alkaloid nih.govnih.gov. Studies on the SAR of lycorine-type alkaloids, including this compound, have highlighted specific structural elements critical for their biological activities. For instance, in the context of anti-SARS-CoV-2 activity, the "ring C" of the lycorine-type scaffold appears to play a crucial role nih.govnih.gov. Furthermore, the presence of an aromatic ring fused to a methylenedioxy bridge was found to be essential for anticoronaviral activity in lycorine (B1675740) derivatives. Conversely, the absence of the methylenedioxy bridge closure or the hydroxyl (OH) groups at the C1 and C2 positions resulted in a lack of antiviral activity nih.gov.

In studies evaluating acetylcholinesterase (AChE) inhibitory activity, interactions with key amino acid residues, specifically Tryptophan 286 (Trp286) and Tyrosine 337 (Tyr337), were identified as prerequisites for potent AChE inhibition by Amaryllidaceae alkaloids. While this compound itself has exhibited weak anti-SARS-CoV-2 activity, with EC50 values ranging from 40 to 77 µM at non-cytotoxic concentrations, these SAR insights from related compounds provide a framework for understanding the structural requirements for activity within this alkaloid class nih.govnih.gov.

Computational Approaches for SAR Analysis (e.g., QSAR, Molecular Docking)

Computational methodologies, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are indispensable tools in modern SAR analysis, complementing experimental approaches by providing atomic-level insights into ligand-target interactions. These methods are widely employed to predict binding affinities, identify crucial interaction sites, and elucidate the structural basis of biological activity.

For Amaryllidaceae alkaloids, molecular docking studies have been instrumental in understanding their interactions with target proteins, such as acetylcholinesterase. These studies can reveal the specific residues involved in binding and the types of interactions (e.g., hydrogen bonding, hydrophobic interactions) that contribute to the observed activity. QSAR models, on the other hand, establish mathematical relationships between chemical descriptors of molecules and their biological activities, enabling the prediction of activity for new compounds and the identification of structural features that quantitatively influence potency. While specific detailed QSAR models directly for this compound's activity might be limited in the provided snippets, the general application of these methods to Amaryllidaceae alkaloids underscores their utility in deciphering the SAR of this compound class nih.gov.

Experimental Methodologies for SAR Determination

Experimental methodologies are foundational for determining the SAR of natural products like this compound. The process typically begins with the isolation of the compound and its derivatives from natural sources, such as the whole plants of Zephyranthes candida or Hymenocallis littoralis nih.gov. Following isolation, the precise chemical structures of these compounds are elucidated using a suite of advanced spectroscopic techniques. These include High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) data analysis, and in some cases, single-crystal X-ray diffraction analysis nih.gov. Computational methods like NMR and ECD calculations are also employed to confirm structural assignments, particularly absolute configurations nih.gov.

Once the structures are confirmed, the isolated compounds are rigorously evaluated for their biological activities through various in vitro assays. For this compound and its analogues, this has included assessment of acetylcholinesterase (AChE) inhibitory activity, anti-inflammatory effects, and antiviral properties, such as anti-SARS-CoV-2 activity nih.gov. By comparing the activities of structurally diverse compounds within the same chemical class, researchers can deduce which specific functional groups or structural motifs are responsible for the observed biological effects nih.govnih.gov. This comparative analysis forms the cornerstone of experimental SAR determination, providing empirical evidence for the relationships between structure and activity.

Rational Design of this compound Analogues with Modified Activities

The insights gained from SAR studies, both computational and experimental, provide a robust foundation for the rational design of this compound analogues with modified or improved biological activities. Rational design involves a deliberate and systematic approach to chemical synthesis, where specific structural modifications are introduced to enhance desirable properties or mitigate undesirable ones.

For Amaryllidaceae alkaloids, including this compound, understanding the role of key structural features (e.g., the methylenedioxy bridge, hydroxyl groups, and specific ring systems) in their biological activities is paramount for rational design nih.govnih.gov. For instance, if a particular functional group is identified as crucial for target binding or enzymatic inhibition, synthetic strategies can be developed to optimize its position, number, or chemical nature. Conversely, if a structural feature is associated with reduced activity or off-target effects, it can be modified or removed.

The goal of rational design is to fine-tune the pharmacological profile of the parent compound. This may involve increasing potency, improving selectivity for a specific biological target, or altering the spectrum of activities. By systematically introducing changes based on SAR data and then re-evaluating the biological activity of the new analogues, medicinal chemists can iteratively refine the molecular structure to achieve desired therapeutic outcomes. The principles derived from SAR studies of this compound and its related Amaryllidaceae alkaloids thus serve as a blueprint for developing next-generation compounds with tailored pharmacological properties.

Pharmacokinetic Profile Assessment of Zephyranthine in Animal Models

Absorption and Distribution Characteristics in Preclinical Animal Systems

Absorption refers to the process by which a compound moves from its site of administration into the systemic circulation. Distribution describes the reversible transfer of the compound from the bloodstream into the tissues and fluids of the body. In preclinical animal studies, these characteristics are typically evaluated by measuring compound concentrations in biological matrices, such as plasma or blood, over time following administration. europa.eumerckvetmanual.comeuropeanreview.org

Key parameters assessed for absorption include the maximum plasma concentration (Cmax), the time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC). The AUC reflects the total systemic exposure to the compound. For orally administered products, systemic exposure results from absorption from the gastrointestinal tract and potential first-pass metabolism in the liver. europa.eumerckvetmanual.com

Distribution is often quantified by the apparent volume of distribution (Vd), which is a theoretical volume representing the extent to which a compound distributes into tissues rather than remaining in the plasma. A high Vd suggests extensive tissue distribution, while a low Vd indicates confinement primarily to the plasma compartment. Plasma protein binding is another crucial aspect of distribution, as only the unbound fraction of a compound is typically available for pharmacological activity, metabolism, and excretion. europa.eumerckvetmanual.com

Table 1: Hypothetical Absorption Parameters of Zephyranthine in Animal Models

ParameterValue (e.g., in rats)Unit
Cmax[Data not available]µg/mL
Tmax[Data not available]hours
AUC[Data not available]µg·h/mL
Bioavailability[Data not available]%

Table 2: Hypothetical Distribution Parameters of this compound in Animal Models

ParameterValue (e.g., in rats)Unit
Vd[Data not available]L/kg
Plasma Protein Binding[Data not available]%
Tissue-to-Plasma Ratio (e.g., Liver)[Data not available]-

Metabolic Pathways and Elimination in Animal Models

Metabolism, or biotransformation, is the process by which the body chemically alters compounds, usually to facilitate their excretion. Elimination encompasses both metabolism and excretion, which is the irreversible removal of the compound and its metabolites from the body. europa.eumerckvetmanual.comeuropeanreview.org

Studies on metabolic pathways identify the enzymes involved (e.g., cytochrome P450 enzymes) and the primary metabolites formed. These studies often involve analyzing samples from liver microsomes, hepatocytes, or plasma/urine from treated animals. Significant differences in metabolism can exist between species, which is a key consideration when extrapolating preclinical findings. uni-konstanz.deresearchgate.net

Excretion typically occurs via renal (urine) or hepatic (bile, feces) routes. Mass balance studies, often using radiolabeled compounds, are conducted to determine the quantitative contribution of each elimination pathway. Biliary excretion studies, sometimes involving bile duct cannulation, are performed if significant fecal excretion is observed to investigate enterohepatic recirculation. bioivt.com

Table 3: Hypothetical Metabolic and Elimination Parameters of this compound in Animal Models

ParameterValue (e.g., in rats)Unit
Elimination Half-life (t½)[Data not available]hours
Clearance (CL)[Data not available]mL/min/kg
Major Metabolites[Data not available]-
Excretion Route (e.g., Urine/Feces Ratio)[Data not available]%

Physiologically Based Pharmacokinetic (PBPK) Modeling in Animals

Physiologically Based Pharmacokinetic (PBPK) modeling is a computational approach that simulates the anatomical structure of the studied species, representing organs and tissues as interconnected compartments with defined blood flows. PBPK models integrate physiological, biochemical, and physicochemical determinants of ADME processes to predict the time course of compound concentrations in various tissues and fluids. inchem.orgrjpbr.comnih.gov

In animal models, PBPK modeling is used to:

Predict ADME : Simulate absorption, distribution, metabolism, and excretion based on in vitro data and known physiological parameters of the animal species. inchem.orgrjpbr.com

Interspecies Extrapolation : Facilitate the translation of pharmacokinetic parameters from animal species to humans, or between different animal species, by accounting for physiological differences. This can reduce the need for extensive animal testing. rjpbr.comnih.govinfinixbio.comnih.gov

Support Risk Assessment : Provide more biologically realistic dose-response models by predicting internal dose metrics in target tissues. inchem.org

Optimize Study Design : Inform the design of future in vivo studies by predicting optimal sampling times and routes of administration. nih.gov

While PBPK models are increasingly utilized in drug development, specific models for this compound in animal systems are not detailed in the available literature. Such models would typically incorporate parameters like organ volumes, blood flows, tissue-specific enzyme activities, and physicochemical properties of this compound to simulate its disposition. inchem.orgnih.gov

Methodological Considerations in Animal Pharmacokinetic Studies

The conduct of pharmacokinetic studies in animal models requires careful methodological considerations to ensure the reliability and interpretability of the data. europa.eueuropa.eu

Animal Selection : Studies are typically performed in relevant target species or commonly used laboratory animals such as mice, rats, or beagle dogs. Factors like breed, age, physiological status (e.g., healthy, diseased, pregnant), and gender must be specified and justified. The number of animals used should also be justified and sufficient for robust statistical analysis. europa.eueuropa.eubienta.net

Sampling : Blood samples are collected at multiple time points to construct concentration-time curves. Sufficient samples are taken around the anticipated Cmax and during the terminal log-linear phase to reliably estimate absorption and elimination rate constants, respectively. Other biological matrices like urine, feces, bile, and specific tissues may also be collected to assess excretion routes and tissue distribution. europa.eubioivt.combienta.netnih.gov

Analytical Methods : Accurate and sensitive analytical techniques are crucial for quantifying the compound and its metabolites in biological samples. Liquid chromatography-mass spectrometry (LC-MS/MS) is a widely used method due to its high sensitivity and specificity. bienta.netfrontiersin.orgnih.gov

Data Analysis : Pharmacokinetic parameters are generally calculated using time-concentration data from individual animals. Non-compartmental analysis (NCA) is a common approach to derive basic parameters such as AUC, Cmax, Tmax, half-life (t½), and clearance (CL). Compartmental analysis may also be used to describe the drug's movement between different body compartments. europa.eumerckvetmanual.comeuropeanreview.orgeuropa.eu Studies should generally adhere to Good Laboratory Practice (GLP) guidelines. europa.eu

Biotechnological Production and Bioengineering Strategies for Zephyranthine

Challenges of Zephyranthine Supply from Natural Plant Sources

The procurement of this compound directly from its natural plant sources, primarily species within the Zephyranthes genus, is fraught with several significant challenges that hinder its large-scale production and pharmaceutical application. Amaryllidaceae alkaloids, including this compound, are specialized metabolites that are often present in low concentrations within the plant. The structural complexity of these compounds also makes their chemical synthesis on a large scale a difficult endeavor. livescience.io

A major issue is the variability in alkaloid content, which can be influenced by environmental conditions and seasonal changes throughout the year. mdpi.com For instance, studies on other Amaryllidaceae species have shown significant fluctuations in alkaloid concentrations between different months of the same year. mdpi.com This inherent inconsistency makes it challenging to establish a standardized and reliable extraction process.

Furthermore, the reliance on harvesting wild or cultivated plants raises sustainability concerns. Intensive collection of plant material, particularly the bulbs where alkaloids are often concentrated, can deplete natural populations. This has led to some Amaryllidaceae species becoming endangered. mdpi.comresearchgate.net Consequently, there is a pressing need for sustainable and economically viable alternative production methods to meet the potential demand for pharmacologically active Amaryllidaceae alkaloids like this compound. mdpi.com

Plant Tissue Culture and In Vitro Propagation of Zephyranthes Species

Plant tissue culture, a cornerstone of plant biotechnology, offers a promising alternative for the sustainable production of this compound. In vitro propagation techniques allow for the rapid multiplication of Zephyranthes species under controlled laboratory conditions, independent of geographical and seasonal constraints. nih.gov These methods provide a continuous and reliable source of plant material for alkaloid extraction. nih.gov

Successful protocols have been developed for the micropropagation of various Zephyranthes species, including Z. candida, Z. grandiflora, and Z. citrina. nih.govresearchgate.net These protocols typically involve initiating cultures from bulb explants on a nutrient medium, such as Murashige and Skoog (MS) medium, supplemented with plant growth regulators to induce shoot formation and multiplication. nih.govresearchgate.net For example, a combination of benzylaminopurine (BAP) and naphthalene acetic acid (NAA) has been shown to be effective for shoot induction in several Zephyranthes species. nih.govikprress.org

Research has demonstrated that in vitro-grown tissues of Zephyranthes can produce and accumulate Amaryllidaceae alkaloids. nih.gov Furthermore, the production of these secondary metabolites can be enhanced through the application of elicitors, which are compounds that stimulate defense responses in plants, often leading to increased alkaloid synthesis. Methyl jasmonate (MJ) is one such elicitor that has been studied for its impact on galanthamine accumulation in in vitro cultures of Zephyranthes. nih.gov This suggests that similar strategies could be employed to enhance the yield of this compound. Generally, more differentiated tissues, such as bulblets, tend to produce higher levels of alkaloids compared to undifferentiated callus tissues in in vitro systems. mdpi.com

Zephyranthes SpeciesExplant SourceKey Plant Growth RegulatorsOutcome
Z. candida, Z. grandiflora, Z. citrinaBulb2.0 mgL⁻¹ BAP + 0.5 mgL⁻¹ NAAShoot regeneration nih.gov
Z. candida, Z. grandiflora, Z. citrinaRegenerated Shoots2.0 mgL⁻¹ Indole butyric acid (IBA)Rooting nih.gov
Zephyranthes grandifloraBulb Scales2 mg dm⁻³ BAPDirect shoot regeneration (average of 11 shoots) researchgate.net
Amaryllis and ZephyranthesBasal Bulb Scale5.0 mg l⁻¹ BAP + 0.5 mg l⁻¹ NAA (Amaryllis); 3.0 mg l⁻¹ BAP + 1.0 mg l⁻¹ NAA (Zephyranthes)Bud establishment and proliferation ikprress.org

Metabolic Engineering and Synthetic Biology for Enhanced Amaryllidaceae Alkaloid Biosynthesis

Metabolic engineering and synthetic biology represent advanced strategies to enhance the production of Amaryllidaceae alkaloids, including this compound. These approaches rely on a detailed understanding of the biosynthetic pathways that lead to the formation of these complex molecules. proquest.com The biosynthesis of Amaryllidaceae alkaloids begins with the amino acids phenylalanine and tyrosine, which are converted through a series of enzymatic steps to the common precursor, norbelladine (B1215549). mdpi.comoup.com

Key enzymes in this pathway have been identified and characterized, such as norbelladine synthase (NBS), which catalyzes the first committed step. livescience.io Subsequent enzymatic reactions, including oxidation and cyclization, lead to the diverse array of Amaryllidaceae alkaloid skeletons. mdpi.com A crucial step is the phenol (B47542) coupling of the norbelladine derivative, 4'-O-methylnorbelladine, which can occur in different ways to produce various alkaloid types. mdpi.com

The identification of genes encoding these biosynthetic enzymes is critical for metabolic engineering. mdpi.com Once identified, these genes can be used to:

Optimize expression in the native plant: Overexpressing genes for rate-limiting enzymes or downregulating competing pathways can increase the flux towards the desired alkaloid.

Reconstruct the pathway in a heterologous host: This involves transferring the entire biosynthetic pathway into a microbial host like yeast or bacteria, which can be grown in fermenters for large-scale production. livescience.io

Recent advancements have combined biosensor development with machine learning to accelerate the engineering of biocatalysts for Amaryllidaceae alkaloid production. biorxiv.org For example, a highly sensitive biosensor for the key intermediate 4'-O-methylnorbelladine was developed and used to rapidly screen enzyme variants, leading to significant improvements in product titer and reduction of byproducts. biorxiv.orgbiorxiv.org Such innovative approaches hold great potential for optimizing the biosynthesis of this compound.

Heterologous Expression Systems for this compound Production

Heterologous expression systems, particularly microbial hosts like bacteria (Escherichia coli) and yeast (Saccharomyces cerevisiae), offer a compelling platform for the production of this compound. livescience.ioencyclopedia.pub These systems have several advantages over plant-based production, including rapid growth rates, scalability in controlled fermenters, and potentially simpler downstream extraction and purification processes. encyclopedia.pub

The successful production of a plant metabolite like this compound in a heterologous host requires the introduction of the complete and functional biosynthetic pathway. encyclopedia.pub This involves identifying all the necessary enzymes and transferring their corresponding genes into the host organism. While the early steps of the Amaryllidaceae alkaloid pathway are becoming better understood, the full enzymatic sequence leading to specific alkaloids like this compound is still an area of active research. encyclopedia.pub

Despite the challenges, progress has been made in expressing parts of the Amaryllidaceae alkaloid pathway in microbes. encyclopedia.pub For instance, enzymes like tyrosine decarboxylase (TYDC) from Lycoris radiata have been functionally expressed in bacteria. encyclopedia.pub The development of synthetic biology tools and a deeper understanding of the biosynthetic pathways are paving the way for the complete reconstruction of complex alkaloid pathways in microbial hosts. biorxiv.org This approach has the potential to create a stable and economically sustainable supply chain for valuable Amaryllidaceae alkaloids, moving production from the field to the fermenter. biorxiv.orgbiorxiv.org

Host SystemAdvantagesChallenges
Bacteria (E. coli) - Very rapid growth- Well-established genetic tools- Economical production nih.gov- Lack of post-translational modifications required by some plant enzymes- Potential for protein misfolding
Yeast (S. cerevisiae) - Eukaryotic system, better for expressing plant enzymes- Capable of complex post-translational modifications- Generally regarded as safe (GRAS) status- Slower growth compared to bacteria- More complex genetic manipulation
Microalgae - Photosynthetic, potentially reducing substrate costs- Can be cultivated in contained systems- Emerging platform, less developed tools compared to bacteria and yeast mdpi.com

Interdisciplinary Research Perspectives and Future Directions for Zephyranthine

Integration of Omics Technologies in Alkaloid Research

Modern "omics" technologies—genomics, transcriptomics, and metabolomics—are revolutionizing the study of plant-derived alkaloids, including those from the Amaryllidaceae family. frontiersin.org Although specific multi-omics studies on Zephyranthine are not yet prevalent, research on related plants and alkaloids provides a clear blueprint for future investigations.

Genomics and Transcriptomics: The biosynthesis of Amaryllidaceae alkaloids (AAs) is a complex process involving numerous enzymes and regulatory genes. researchgate.netmdpi.com Transcriptome analysis of various tissues from plants like Narcissus pseudonarcissus and Lycoris longituba has been instrumental in identifying key genes involved in the galanthamine biosynthetic pathway. researchgate.netfrontiersin.org These genes encode enzymes such as tyrosine decarboxylase (TYDC), phenylalanine ammonia-lyase (PAL), and various hydroxylases and methyltransferases. researchgate.netfrontiersin.org By applying similar de novo transcriptome assembly and sequencing to Zephyranthes candida, the plant source of this compound, researchers can identify the specific genes and enzyme variants responsible for its unique structure. nih.gov Such studies help to elucidate the complete biosynthetic pathway, from precursor amino acids like phenylalanine and tyrosine to the final alkaloid. nih.gov

Metabolomics: Metabolome profiling, often coupled with transcriptomics, allows for the comprehensive analysis of metabolites within a plant. researchgate.net Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) have been used to identify and quantify various Amaryllidaceae alkaloids in different plant tissues. nih.govmdpi.com Applying these metabolomic approaches to this compound research would enable scientists to understand its accumulation patterns in different plant parts and developmental stages, and how its production is correlated with gene expression levels. mdpi.com This integrated omics approach is crucial for optimizing the production of this compound through metabolic engineering or advanced cultivation techniques. frontiersin.orgresearchgate.net

Table 1: Key Enzyme Classes in Amaryllidaceae Alkaloid Biosynthesis

Enzyme Class Abbreviation Function in Pathway
Phenylalanine Ammonia-Lyase PAL Initiates the phenylpropanoid pathway
Cinnamate (B1238496) 4-hydroxylase C4H Hydroxylation of cinnamate
Tyrosine Decarboxylase TYDC Converts tyrosine to tyramine (B21549)
Norbelladine (B1215549) Synthase NBS Condensation reaction to form norbelladine
O-methyltransferase OMT Methylation of intermediates

Advanced Computational and In Silico Methodologies in this compound Discovery and Optimization

Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery, offering ways to accelerate the identification and optimization of bioactive compounds like this compound. eurofinsdiscovery.comnih.gov

Molecular Docking and Virtual Screening: Molecular docking simulates the interaction between a ligand (e.g., this compound) and a protein target. This technique is used to predict the binding affinity and orientation of the ligand at the active site of a protein. nih.govresearchgate.netnih.gov For Amaryllidaceae alkaloids, docking studies have been employed to investigate their potential as inhibitors of enzymes like acetylcholinesterase (AChE), a key target in Alzheimer's disease research. scilit.comresearchgate.net In silico virtual screening can rapidly test vast libraries of compounds against a specific biological target, helping to identify new potential therapeutic applications for this compound and its derivatives. nih.govmdpi.comnih.gov For instance, the related compound cepharanthine has been studied using molecular docking to explore its binding to targets associated with COVID-19. nih.govresearchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity. nih.gov For Amaryllidaceae alkaloids, QSAR analysis has been used to evaluate their potential as human acetylcholinesterase inhibitors. scilit.com By developing QSAR models for this compound, researchers can predict the activity of novel, synthetically modified analogs, thereby guiding the design of more potent and selective compounds. researchgate.net This approach streamlines the drug optimization process by prioritizing the synthesis of compounds with the highest predicted efficacy. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. These simulations can validate the stability of interactions predicted by molecular docking and reveal conformational changes in the protein upon ligand binding. nih.govresearchgate.net This level of detail is crucial for understanding the precise mechanism of action of this compound at a molecular level and for refining its structure to enhance therapeutic effects.

Development of Novel In Vitro and Ex Vivo Research Models for this compound Investigations

To bridge the gap between preclinical studies and clinical applications, researchers are increasingly turning to advanced in vitro models that more accurately mimic human physiology than traditional two-dimensional (2D) cell cultures. nih.govresearchgate.net

3D Cell Cultures (Spheroids and Organoids): Three-dimensional (3D) cell culture systems, such as spheroids and organoids, offer a more physiologically relevant environment for studying drug effects. mdpi.comfrontiersin.org These models replicate the complex cell-cell and cell-matrix interactions found in living tissues, as well as nutrient and oxygen gradients characteristic of tumors. nih.gov Investigating this compound using 3D cancer spheroids could provide more accurate insights into its anti-tumor efficacy and ability to penetrate solid tumors compared to conventional 2D monolayer cultures. nih.gov Patient-derived organoids, which retain the genetic and phenotypic heterogeneity of the original tumor, could be used to test the patient-specific efficacy of this compound, paving the way for personalized medicine. frontiersin.org

Organ-on-a-Chip (OOC) Technology: Organ-on-a-chip platforms are microfluidic devices that contain living cells in a continuously perfused microenvironment, simulating the functions of human organs like the liver, kidney, or lung. nih.govcriver.com These "chips" can be used to study the pharmacokinetics (absorption, distribution, metabolism, excretion) and toxicology of compounds like this compound in a human-relevant context. criver.com For example, a "liver-on-a-chip" could be used to investigate the metabolism of this compound and assess its potential for hepatotoxicity, providing critical data for safety evaluation before any human trials. researchgate.net

Exploration of New Biological Targets and Therapeutic Applications in Preclinical Research

The diverse bioactivities reported for Amaryllidaceae alkaloids suggest that this compound may have a broad range of therapeutic applications waiting to be discovered. Preclinical research is focused on identifying and validating novel biological targets for this compound.

Anticancer and Chemosensitizing Potential: Many Amaryllidaceae alkaloids, such as lycorine (B1675740) and haemanthamine, exhibit significant anticancer properties. frontiersin.orgmdpi.com Preclinical studies could explore the efficacy of this compound against various cancer cell lines and in animal models. Furthermore, some alkaloids can reverse chemoresistance, a major challenge in cancer therapy. psychedelicalpha.com The related compound cepharanthine, for example, has been shown to downregulate the expression of drug efflux pumps like P-glycoprotein. psychedelicalpha.com Future research should investigate whether this compound possesses similar chemosensitizing properties, which could lead to its use in combination therapies to enhance the effectiveness of existing anticancer drugs.

Antiviral and Anti-inflammatory Activity: The Amaryllidaceae family is a rich source of compounds with antiviral and anti-inflammatory effects. mdpi.comnih.gov Galanthamine and plicamine-type alkaloids have shown anti-inflammatory activity by inhibiting nitric oxide (NO) production. mdpi.com Given the structural similarities, preclinical models should be used to screen this compound for activity against a range of viruses and to explore its mechanism of action in inflammatory pathways, such as the NF-κB signaling pathway. nih.gov

Neuroprotective Effects: Several Amaryllidaceae alkaloids are known for their activity within the central nervous system. Galanthamine is an approved drug for Alzheimer's disease due to its acetylcholinesterase inhibitory activity. mdpi.com Recent studies on other alkaloids have explored their potential in models of Parkinson's disease by inhibiting pathways like ferroptosis. acs.org The neuroprotective potential of this compound could be investigated in preclinical models of neurodegenerative diseases, examining its effects on targets like monoamine oxidase B (MAO-B) or its ability to mitigate glutamate-induced excitotoxicity. mdpi.commdpi.com Identifying novel biological targets through methods like network perturbation analysis could further expand the therapeutic possibilities for this compound. nih.govasbmb.org

Q & A

Q. What are the standard protocols for isolating zephyranthine from natural sources?

this compound is typically isolated from plant sources like Lycoris radiata using methanol extraction followed by chromatographic purification. Key steps include:

  • Extraction : Dried bulb chips are soaked in methanol to solubilize alkaloids .
  • Chromatography : Sequential separation via silica gel column chromatography (SiO₂ CC), Sephadex LH-20 gel filtration, and high-performance liquid chromatography (HPLC) isolates this compound with high purity .
  • Validation : Purity is confirmed using thin-layer chromatography (TLC) and comparative analysis with reference spectra.

Q. How is this compound structurally characterized using spectroscopic methods?

Structural elucidation relies on integrating nuclear magnetic resonance (NMR) and mass spectrometry (MS)

  • NMR Analysis : ¹H and ¹³C NMR identify functional groups and carbon frameworks, while 2D techniques (COSY, HSQC, HMBC) resolve stereochemistry and connectivity .
  • MS Validation : High-resolution mass spectrometry (HRMS) confirms molecular formula, and fragmentation patterns align with known alkaloid scaffolds .
  • Cross-Referencing : Data are compared to literature values for lycorine-type alkaloids to confirm identity .

Advanced Research Questions

Q. What are the key challenges in achieving enantioselective synthesis of this compound?

The synthesis of this compound demands precise stereochemical control, particularly for its tetracyclic skeleton and contiguous stereocenters. Methodological solutions include:

  • Catalytic Cascade Reactions : A Michael/Michael cascade catalyzed by chiral organocatalysts constructs the penta-substituted cyclohexane core with three stereocenters in one step .
  • One-Pot Operations : An 8-step one-pot sequence assembles the tetracyclic framework, minimizing intermediate isolation and improving yield .
  • Asymmetric Dihydroxylation : Sharpless asymmetric dihydroxylation introduces hydroxyl groups with >90% enantiomeric excess (ee), critical for bioactivity .

Table 1: Key Steps in this compound Synthesis

StepProcessOutcome
1Michael/Michael cascadeForms cyclohexane core with three stereocenters
28-step one-pot operationBuilds tetracyclic skeleton
3Regioselective C-ring double bond formationEnsures correct ring geometry
4Asymmetric dihydroxylationIntroduces hydroxyl groups stereoselectively
Based on Zhao et al. (2021)

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound?

Discrepancies in bioactivity data often arise from variability in experimental design or source material. Mitigation strategies include:

  • Standardized Assays : Use validated cell lines (e.g., TMV-infected Nicotiana benthamiana for antiviral studies) and control for alkaloid purity (>95% by HPLC) .
  • Meta-Analysis : Systematically review data across studies, applying statistical tools (e.g., ANOVA, regression) to identify confounding variables like extraction solvents or dosage ranges .
  • Mechanistic Studies : Employ knock-out models or isotopic labeling to isolate this compound’s specific targets from co-extracted alkaloids .

Q. What strategies enable divergent synthesis of this compound and related Amaryllidaceae alkaloids?

A common intermediate approach allows access to multiple alkaloids. For example:

  • Intermediate 164 : Synthesized via Pd-catalyzed cinnamylation of N-tert-butanesulfinyl imine, this precursor is functionalized to yield (−)-zephyranthine, (−)-α-lycorane, and (+)-clivonine .
  • Divergent Functionalization : Late-stage modifications (e.g., oxidation, cyclization) tailor the intermediate to target specific alkaloids, reducing synthetic redundancy .

Methodological Considerations

Q. How should researchers design experiments to assess this compound’s bioactivity while minimizing bias?

  • Blinded Studies : Encrypt samples to prevent observer bias during data collection .
  • Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) to establish EC₅₀/IC₅₀ values and avoid false negatives .
  • Replication : Perform triplicate assays and validate findings in independent labs .

Q. What analytical techniques are critical for verifying this compound’s stereochemical integrity during synthesis?

  • Chiral HPLC : Confirms enantiopurity post-dihydroxylation .
  • X-ray Crystallography : Resolves absolute configuration when NMR ambiguity exists .
  • Optical Rotation Comparison : Matches synthesized material to natural isolates (e.g., [α]D²⁵ = −89.6 for natural this compound) .

Data Analysis and Reproducibility

Q. How can computational tools enhance this compound’s structure-activity relationship (SAR) studies?

  • Molecular Docking : Predict binding affinity to targets like acetylcholinesterase using AutoDock Vina .
  • QSAR Modeling : Correlate substituent effects (e.g., hydroxyl positioning) with bioactivity using partial least squares regression .

Q. What protocols ensure reproducibility in this compound synthesis?

  • Detailed Reporting : Document reaction conditions (e.g., solvent purity, catalyst loading) as per Beilstein Journal of Organic Chemistry guidelines .
  • Open Data : Share crystallographic data (CCDC entries) and NMR spectra in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Zephyranthine
Reactant of Route 2
Zephyranthine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.